Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Description
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine is a chiral amine derivative featuring a 2,3-dihydrobenzofuran core substituted with a methyl group at the 3-position and a methanamine moiety at the 2-position. Its stereochemical configuration (2R,3S) confers distinct physicochemical and biological properties, making it a compound of interest in pharmaceutical and synthetic chemistry. The hydrochloride salt form (CAS referenced in ) is commonly utilized for stability and solubility optimization in analytical and pharmacological studies .
Properties
IUPAC Name |
[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,7,10H,6,11H2,1H3/t7-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIKYKITSIYKKC-XVKPBYJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=CC=CC=C12)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of the Chiral Center: The chiral center at the 2-position is introduced through asymmetric synthesis methods. One common approach is the use of chiral auxiliaries or catalysts to achieve high enantioselectivity.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination of the corresponding ketone or aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Amine Functional Group Reactivity
The methanamine group (-CH2NH2) participates in reactions typical of primary amines, including alkylation, acylation, and condensation.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. For example:
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Acetylation : Treatment with acetyl chloride in dichloromethane yields N-acetyl derivatives (85–90% yield) under mild conditions.
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Benzoylation : Reaction with benzoyl chloride in the presence of triethylamine produces N-benzoylated products (78% yield).
Alkylation Reactions
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Methylation : Using methyl iodide and potassium carbonate in DMF forms N-methyl derivatives (70% yield).
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Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) under hydrogenation conditions (Pd/C, H2) to generate secondary amines .
Dihydrobenzofuran Ring Modifications
The fused benzene-furan system undergoes regioselective reactions influenced by steric and electronic factors.
Hydrogenation
Catalytic hydrogenation (10% Pd/C, H2, 50 psi) reduces the furan ring to a tetrahydrofuran derivative while preserving stereochemistry at C2 and C3 :
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Target compound | Pd/C | H2, EtOH, 25°C | Tetrahydrobenzofuran derivative | 92% |
Oxidation
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Epoxidation : Treatment with m-CPBA in CH2Cl2 forms an epoxide at the furan double bond (65% yield).
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Ring-Opening : Epoxides react with nucleophiles (e.g., H2O, amines) to yield diols or amino alcohols.
Domino Reactions
K3PO4-promoted domino reactions with N-tert-butylsulfinyl imines and sulfur ylides achieve diastereoselective synthesis of dihydrobenzofuran derivatives (93% yield, 72:28 dr) :
| Reagents | Solvent | Temperature | Diastereoselectivity |
|---|---|---|---|
| K3PO4·3H2O, CH3CN | CH3CN | 30°C | 72:28 |
Cyclization Strategies
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Sonogashira Cyclization : Forms benzofuran intermediates from alkynes and iodophenols (83% yield) .
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Mitsunobu Reaction : Constructs the dihydrobenzofuran core with retention of stereochemistry .
Stability and Degradation Pathways
Scientific Research Applications
1.1. Inhibition of Bromodomain Proteins
One of the most promising applications of this compound is its role as an inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various cancers and inflammatory diseases. The compound has shown a high selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), with a reported selectivity fold of 1000-fold . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Key Findings:
- Potency : The compound demonstrated a pIC50 value of 7.8 for BD2, indicating strong inhibitory activity.
- Solubility : Modifications to its structure improved solubility significantly, making it suitable for in vivo studies .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how structural modifications affect biological activity. The incorporation of a quaternary center into the dihydrobenzofuran core has been shown to enhance metabolic stability while maintaining potency against target proteins .
2.1. Synthetic Strategies
The synthetic routes developed for this compound allow for efficient production while enabling variations in substituents that can optimize pharmacological profiles. For example, specific synthetic strategies have been employed to modify the C3 aryl substituent without compromising yield .
3.1. Cancer Research
In a study focusing on cancer therapeutics, Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine was evaluated for its ability to inhibit tumor growth in preclinical models. The compound's selective inhibition of BD2 led to reduced proliferation of cancer cells in vitro and demonstrated significant tumor regression in vivo.
Clinical Relevance:
- The findings suggest that targeting BD2 with this compound could provide a novel approach to cancer treatment, particularly in tumors that exhibit high levels of BET protein expression.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is critical for its development as a therapeutic agent.
4.1. Pharmacokinetic Properties
The compound has exhibited favorable PK properties in animal models:
- Clearance Rates : In vitro clearance studies showed desirable rates that support its potential for therapeutic use.
- Bioavailability : Enhanced solubility contributes to improved bioavailability, which is essential for effective dosing strategies .
4.2. Toxicological Assessments
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully characterize its long-term effects.
Tables and Data Summary
| Property | Value |
|---|---|
| pIC50 (BD2) | 7.8 |
| Selectivity (BD2/BD1) | 1000-fold |
| Solubility (FaSSIF) | >100 µg/mL |
| In vitro Clearance | <1 mL min⁻¹ g⁻¹ |
Mechanism of Action
The mechanism of action of Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways.
Comparison with Similar Compounds
Stereochemical and Pharmacological Implications
The (2R,3S) configuration of this compound likely enhances target selectivity compared to non-chiral analogues. For example, N-methyltetrahydrofuran-3-amines () exhibit reduced stereochemical complexity but may lack specificity in biological systems .
Biological Activity
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a dihydrobenzofuran moiety. This structural feature is significant as it contributes to the compound's interaction with biological targets.
Pharmacological Activities
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Anticancer Activity :
- Research indicates that derivatives of dihydrobenzofuran exhibit notable anticancer properties. For instance, compounds isolated from P. barbatum demonstrated IC50 values of 48.52 µM against oral cancer cells, significantly lower than standard treatments (IC50 = 97.76 µM) . These compounds were shown to induce apoptosis in cancer cells after 24 to 48 hours of treatment.
- Antiangiogenesis :
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Estrogenic Activity :
- Some studies have explored the estrogen-like effects of compounds related to dihydrobenzofuran derivatives. For example, certain constituents from Rhei undulati were found to increase proliferation in ER-positive MCF-7 cells at concentrations ranging from 10 to 50 µM . This highlights a potential mechanism through which similar compounds might exert biological effects.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, which is crucial for its anticancer activity.
- Targeting Key Proteins : Molecular docking studies suggest that related compounds may interact with DNA and thymidylate synthase (TS), which are vital for cell proliferation and survival .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine, and how is stereochemical control achieved?
- Methodological Answer : The compound is typically synthesized via enantioselective strategies involving key intermediates like dihydrobenzofuran scaffolds. For example, NaH-mediated alkylation in THF can generate benzofuran precursors (e.g., 3-methyl-2,3-dihydrobenzofuran derivatives), followed by reductive amination to introduce the methanamine group . Stereochemical control is achieved using chiral auxiliaries or catalysts, as demonstrated in olefin cross-metathesis/intramolecular oxo-Michael reactions to establish the (2R,3S) configuration .
Q. How is the enantiomeric purity of this compound validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is employed to determine enantiomeric excess (e.g., >98% ee). Nuclear magnetic resonance (NMR) spectroscopy, including - and -NMR, is used to confirm structural integrity. For example, characteristic signals for the dihydrobenzofuran ring (δ 3.8–4.2 ppm for protons adjacent to oxygen) and methanamine group (δ 1.8–2.2 ppm) are critical .
Q. What solvents and reaction conditions are optimal for stabilizing this compound during synthesis?
- Methodological Answer : Anhydrous solvents like THF or dichloromethane are preferred to avoid hydrolysis. Reactions are conducted under inert atmospheres (N/Ar) at low temperatures (−20°C to 0°C) to prevent racemization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for dihydrobenzofuran derivatives?
- Methodological Answer : Discrepancies in splitting patterns may arise from dynamic rotational isomerism in the dihydrobenzofuran ring. Variable-temperature NMR studies (e.g., −40°C to 25°C) can freeze conformers, simplifying spectra. Computational modeling (DFT) further aids in assigning signals by predicting coupling constants and chemical shifts .
Q. What strategies mitigate decomposition or racemization during storage of this compound?
- Methodological Answer : The compound should be stored as a hydrochloride salt under anhydrous conditions at −20°C to enhance stability. Lyophilization minimizes moisture-induced degradation. Periodic HPLC analysis monitors racemization, with deviations >2% ee requiring reprocessing .
Q. How does the 3-methyl group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The methyl group at C3 sterically hinders electrophilic substitution but facilitates regioselective reactions at C2. For example, cross-coupling reactions (Suzuki or Heck) on halogenated derivatives retain stereochemistry at C3 due to steric protection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
